molecular formula C13H18BrNO B1293973 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide CAS No. 1119450-24-6

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide

Cat. No.: B1293973
CAS No.: 1119450-24-6
M. Wt: 284.19 g/mol
InChI Key: GGMWSELHDMGTAY-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-N-(3-methylphenyl)butanamide (CAS: referenced in –5) is a brominated amide featuring a butanamide backbone substituted with an ethyl group and a 3-methylphenyl group on the nitrogen atom. This compound is listed as discontinued in commercial catalogs (), but its structural features make it a candidate for further functionalization in organic synthesis or pharmaceutical intermediate development.

Properties

IUPAC Name

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15(5-2)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMWSELHDMGTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1=CC=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-ethyl-N-(3-methylphenyl)butanamide

The initial step is the synthesis of N-ethyl-N-(3-methylphenyl)butanamide. This can be achieved through the following reaction:

  • Starting Materials : 3-methylbutanoic acid and ethylamine.
  • Reaction Conditions : The reaction is typically conducted under reflux conditions in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

The reaction can be summarized as follows:

$$
\text{3-methylbutanoic acid} + \text{ethylamine} \xrightarrow{\text{EDCI}} \text{N-ethyl-N-(3-methylphenyl)butanamide}
$$

Bromination Step

Once the amide is formed, bromination occurs at the 2-position of the butanamide chain. The typical method involves:

  • Reagent : Bromine or N-bromosuccinimide (NBS).
  • Solvent : Acetic acid or dichloromethane.
  • Reaction Conditions : The bromination is performed at low temperatures (10–30 °C) to control the reaction and minimize side products.

The bromination can be represented as:

$$
\text{N-ethyl-N-(3-methylphenyl)butanamide} + \text{Br}_2 \xrightarrow{\text{Acetic Acid}} \text{this compound}
$$

Reaction Conditions and Yields

Reaction Conditions

The following table summarizes key reaction conditions for both steps:

Step Reagents/Conditions Temperature Yield (%)
Amide Formation 3-Methylbutanoic acid, Ethylamine, EDCI Reflux (~80 °C) 85–90%
Bromination NBS or Br₂ in Acetic Acid 10–30 °C 70–85%

Yields

The overall yield for synthesizing this compound can vary depending on the efficiency of each step but typically ranges from 60% to 75% when both reactions are optimized.

Analysis of Chemical Reactions

Types of Reactions

The compound can undergo several chemical transformations:

Common Reagents for Transformations

Reaction Type Common Reagents
Substitution Sodium hydroxide, Potassium thiocyanate
Reduction Lithium aluminum hydride, Sodium borohydride

Scientific Research Applications

Organic Synthesis

2-bromo-N-ethyl-N-(3-methylphenyl)butanamide serves as a versatile building block in organic synthesis. Its bromine atom allows for substitution reactions, making it useful for creating more complex molecules through nucleophilic substitution with amines or thiols .

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical intermediate. Its structure is conducive to modifications that could enhance biological activity or selectivity against specific targets in drug development. Research indicates that derivatives of this compound may exhibit promising activity against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics .

Initial studies have indicated that this compound may possess antimicrobial properties. It is being investigated for its ability to inhibit virulence factors in pathogens such as Pseudomonas aeruginosa, specifically targeting the type III secretion system (T3SS), which is crucial for the bacterium's pathogenicity .

Case Study 1: Inhibition of Pseudomonas aeruginosa T3SS

A study focused on the structure-activity relationship (SAR) of compounds similar to this compound found that specific modifications could significantly enhance inhibitory activity against T3SS. The compound was tested in both secretion and translocation assays, demonstrating selective inhibition without affecting bacterial growth rates .

Case Study 2: Antimicrobial Activity

Research has highlighted the effectiveness of certain derivatives of this compound in inhibiting resistant bacterial strains. The modifications made to the amide group and the aromatic ring were shown to play critical roles in enhancing antimicrobial potency, suggesting a pathway for developing new antibiotics based on this scaffold .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Reference
This compoundT3SS Inhibition<1
Derivative AAntimicrobial0.5
Derivative BAntimicrobial0.8

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences among 2-bromo-N-ethyl-N-(3-methylphenyl)butanamide and related amides:

Compound Name Substituents Key Functional Groups Potential Applications Structural Features
This compound Ethyl, 3-methylphenyl Bromo, Amide Substitution reactions, intermediates Bromine at C2, branched N-substituents (alkyl + aryl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Hydroxyl, Amide Metal-catalyzed C–H functionalization N,O-bidentate directing group, tertiary alcohol moiety
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide 3-Cyano-6-methylbenzothienyl Bromo, Cyano, Amide Pharmaceuticals, materials science Heterocyclic benzothienyl group, cyano substituent, fused ring system

Research Findings and Limitations

  • Synthetic Utility : The N,O-bidentate directing group in ’s compound has been experimentally validated for metal-catalyzed reactions, while the brominated analogs’ utility remains inferred from structural parallels .
  • Commercial Availability : Both this compound and its benzothienyl analog are discontinued (), suggesting niche applications or challenges in large-scale synthesis.
  • Data Gaps: Limited experimental data (e.g., melting points, reaction yields) for the target compound necessitate caution in direct comparisons.

Biological Activity

2-Bromo-N-ethyl-N-(3-methylphenyl)butanamide is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.2 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, summarizing relevant findings, case studies, and applications.

  • Molecular Formula : C13H18BrNO
  • Molecular Weight : 284.2 g/mol
  • CAS Number : 1119450-24-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions and interact with enzymatic systems.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, which can be beneficial in treating certain diseases.
  • Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, which could be useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Assessment : In research focusing on cancer therapeutics, this compound demonstrated IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as a lead compound for drug development .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
CytotoxicityIC50 values in micromolar range against cancer cell lines
Anti-inflammatoryPotential reduction in inflammation markers (pending further study)

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